2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a unique structure combining a cyclopentyl group, an imidazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various alkyl or aryl groups onto the piperazine ring.
Scientific Research Applications
2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperazine moiety can interact with various receptors, potentially influencing neurotransmitter release or uptake.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Contains an imidazole ring fused to a pyridine ring.
Phenylimidazoles: Polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring.
Benzimidazoles: Organic compounds containing a benzene ring fused to an imidazole ring.
Uniqueness
2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol is unique due to its combination of a cyclopentyl group, an imidazole ring, and a piperazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c20-8-5-15-11-18(10-13-9-16-12-17-13)6-7-19(15)14-3-1-2-4-14/h9,12,14-15,20H,1-8,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPLCBRDDKYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.